molecular formula C14H14F5NO B4038567 2-ethyl-1-(pentafluorobenzoyl)piperidine

2-ethyl-1-(pentafluorobenzoyl)piperidine

Cat. No.: B4038567
M. Wt: 307.26 g/mol
InChI Key: SQBBUNNNSXZCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-(pentafluorobenzoyl)piperidine is a sophisticated chemical reagent designed for medicinal chemistry and drug discovery research. This compound features the privileged benzoylpiperidine structural motif, recognized for its metabolic stability and its role as a potential bioisostere of the piperazine ring, which can help re-establish critical binding interactions with biological targets through its carbonyl group . The incorporation of a pentafluorobenzoyl group and an ethyl substitution on the piperidine nitrogen creates a unique molecular framework for exploring structure-activity relationships (SAR) and developing novel bioactive molecules . The benzoylpiperidine core is a versatile scaffold present in a wide spectrum of therapeutic agents, including compounds with documented activity as anticancer, antipsychotic, antithrombotic, and neuroprotective agents . Researchers can leverage this reagent in various synthetic strategies, including N-alkylations, nucleophilic substitutions, and cross-coupling reactions, to build complex molecular architectures focused on central nervous system (CNS) targets, oncological pathways, and infectious diseases . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle the compound according to established laboratory safety protocols.

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO/c1-2-7-5-3-4-6-20(7)14(21)8-9(15)11(17)13(19)12(18)10(8)16/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBBUNNNSXZCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physical and Chemical Properties

  • Enolic Character: Fluorinated β-dicarbonyl compounds exhibit higher enolic character compared to non-fluorinated analogs. For instance, ethyl pentafluorobenzoylacetate shows 54% enolic content in the neat liquid state, whereas ethyl benzoylacetate (non-fluorinated) exhibits only 22% . This trend suggests that the electron-withdrawing pentafluorophenyl group stabilizes the enol tautomer, increasing acidity and reactivity.

Comparison with Structural Analogs

The following table summarizes key comparisons with similar compounds:

Property 2-Ethyl-1-(pentafluorobenzoyl)piperidine 1-(Benzoyl)piperidine Bis(pentafluorobenzoyl)methane Ethyl Pentafluorobenzoylacetate
Fluorination Pentafluorobenzoyl group Non-fluorinated benzoyl group Two pentafluorobenzoyl groups Pentafluorobenzoyl group
Enolic Character Likely high (inferred) Low (22% in ethyl benzoylacetate) High (symmetrical β-dicarbonyl) 54% (neat liquid)
Synthetic Method Acylation of piperidine derivative Conventional acylation Reaction with vinyl acetate Mg ethoxide-mediated synthesis
Electrophilicity Enhanced due to fluorine substitution Moderate Very high High
Biological Relevance Potential CNS activity (piperidine core) Limited Not reported Not directly reported

Key Findings from Comparative Analysis

Fluorination Effects: The pentafluorobenzoyl group significantly increases enolic character and acidity compared to non-fluorinated analogs. This is critical in reactions involving keto-enol tautomerism, such as chelation or nucleophilic attacks . Fluorinated compounds exhibit higher electrophilicity at the carbonyl carbon, enhancing reactivity in acyl transfer reactions.

In contrast, β-dicarbonyl compounds (e.g., bis(pentafluorobenzoyl)methane) are more rigid and suited for coordination chemistry .

Biological Activity: While direct pharmacological data for this compound are lacking, structurally related compounds in (e.g., fluorophenyl-piperazine derivatives) suggest that fluorinated piperidines are explored for receptor binding, possibly targeting serotonin or dopamine receptors due to their similarity to known pharmacophores .

Q & A

Q. What are the established synthetic routes for 2-ethyl-1-(pentafluorobenzoyl)piperidine, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or acylation reactions. A common approach includes reacting 2-ethylpiperidine with pentafluorobenzoyl chloride in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the piperidine nitrogen and facilitate acylation . Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of piperidine to acyl chloride) are critical for optimizing yield and purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Monitoring by TLC or HPLC ensures reaction completion.

Q. How is the structure of this compound characterized using spectroscopic methods?

Methodological Answer: Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and IR spectroscopy.

  • ¹H NMR : Peaks for ethyl group protons (δ 1.2–1.5 ppm, triplet) and piperidine ring protons (δ 1.6–3.0 ppm).
  • ¹⁹F NMR : Five distinct signals for the pentafluorobenzoyl group (ortho/meta/para fluorine atoms) .
  • HRMS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 364.1).
  • IR : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).

Q. What preliminary biological screening methods are used to assess the activity of this compound?

Methodological Answer: Initial screening involves in vitro assays targeting receptors commonly modulated by piperidine derivatives:

  • Radioligand binding assays : For neurotransmitter receptors (e.g., serotonin 5-HT₂A, dopamine D₂) using tritiated ligands to measure IC₅₀ values .
  • Enzyme inhibition assays : For acetylcholinesterase or monoamine oxidases, using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity) .
  • Cytotoxicity screening : MTT assay on cell lines (e.g., SH-SY5Y neurons) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of this compound?

Methodological Answer: Stereoselectivity is influenced by:

  • Chiral catalysts : Use of (R)- or (S)-BINOL-derived catalysts to induce axial chirality during acylation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor specific transition states.
  • Temperature gradients : Lower temperatures (–20°C) reduce kinetic competition, favoring thermodynamically stable stereoisomers.
  • Kinetic vs. thermodynamic control : Monitoring reaction progress via chiral HPLC to identify optimal quenching times .

Q. What strategies resolve contradictory data in receptor binding assays for this compound?

Methodological Answer: Contradictory binding data may arise from assay interference (e.g., fluorescence quenching by fluorine atoms) or off-target effects. Solutions include:

  • Orthogonal assays : Compare radioligand binding (e.g., ³H-ketanserin for 5-HT₂A) with functional assays (calcium flux in HEK293 cells) .
  • Binding kinetics : Use surface plasmon resonance (SPR) to distinguish competitive vs. allosteric interactions .
  • Metabolite screening : LC-MS/MS to rule out in situ degradation products .

Q. What computational approaches model the interaction between this compound and neurological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in serotonin/dopamine receptors, prioritizing fluorobenzoyl interactions with hydrophobic pockets .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR modeling : Develop regression models correlating substituent electronegativity (e.g., fluorine atoms) with binding affinity .

Q. How do structural modifications (e.g., fluorination pattern) impact the pharmacological properties of this compound?

Methodological Answer: Systematic SAR studies compare analogs with varying fluorine substitution:

  • Lipophilicity : Measure logP values (shake-flask method) to assess blood-brain barrier penetration .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Receptor selectivity : Profile binding affinity across a panel of 50+ GPCRs using competitive binding assays .

Q. What methods validate target engagement in cellular models for this compound?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability under heat stress .
  • BRET/FRET : Bioluminescence resonance energy transfer to detect real-time receptor conformational changes .
  • Knockdown/knockout models : CRISPR-Cas9 editing of putative targets (e.g., 5-HT₂A) to confirm loss of compound activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-1-(pentafluorobenzoyl)piperidine
Reactant of Route 2
Reactant of Route 2
2-ethyl-1-(pentafluorobenzoyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.